molecular formula C24H22N8 B14254504 2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine CAS No. 189316-22-1

2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine

Cat. No.: B14254504
CAS No.: 189316-22-1
M. Wt: 422.5 g/mol
InChI Key: TWBCWZDEUGVCDG-UHFFFAOYSA-N
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Description

2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is a complex organic compound featuring a phenylene bridge connecting two triazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine typically involves a multi-step process. One common method includes the condensation of 5-ethyl-4H-1,2,4-triazole with 1,4-phenylenediamine, followed by coupling with 2-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.

Mechanism of Action

The mechanism by which 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine exerts its effects involves its ability to coordinate with metal ions and interact with biological targets. The triazole and pyridine moieties can form stable complexes with transition metals, which can then participate in catalytic or inhibitory processes. Additionally, the compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{1,4-Phenylenebis[(5-methyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
  • 2,2’-{1,4-Phenylenebis[(5-phenyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
  • 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-tetrazole-4,3-diyl)]}dipyridine

Uniqueness

2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is unique due to its specific combination of triazole and pyridine rings connected by a phenylene bridge. This structure provides distinct electronic and steric properties, making it particularly useful in forming stable metal complexes and interacting with biological targets .

Properties

CAS No.

189316-22-1

Molecular Formula

C24H22N8

Molecular Weight

422.5 g/mol

IUPAC Name

2-[5-ethyl-4-[4-(3-ethyl-5-pyridin-2-yl-1,2,4-triazol-4-yl)phenyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C24H22N8/c1-3-21-27-29-23(19-9-5-7-15-25-19)31(21)17-11-13-18(14-12-17)32-22(4-2)28-30-24(32)20-10-6-8-16-26-20/h5-16H,3-4H2,1-2H3

InChI Key

TWBCWZDEUGVCDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2=CC=C(C=C2)N3C(=NN=C3C4=CC=CC=N4)CC)C5=CC=CC=N5

Origin of Product

United States

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